Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
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Description
“Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with two heteroatoms (nitrogen and sulfur). Thiazoles are known to have various pharmaceutical applications and their derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups present. It includes a fluorophenyl group, a thiazole ring, and a piperazine ring, among others. The thiazole ring is a key structural feature, as thiazoles are known to have various pharmaceutical applications .
Scientific Research Applications
Antimicrobial Activities
Compounds with structures closely related to Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate have been synthesized and evaluated for their antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have shown good to moderate antimicrobial activities against various microorganisms, highlighting the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010). Similarly, microwave-assisted synthesis of hybrid molecules containing cephalosporanic or penicillanic acid moieties linked to a piperazine scaffold demonstrated antimicrobial activities, suggesting the usefulness of such structural frameworks in antibiotic development (Başoğlu et al., 2013).
Antitumor Activity
The structure of this compound hints at potential antitumor activities. A study on novel 1,2,4-triazole Schiff bases containing 1-[bi-(4-fluorophenyl)methyl]piperazine group reported significant inhibitory activity against CDC25B, a phosphatase implicated in cancer progression, indicating the antitumor potential of such compounds (Ding et al., 2016).
Neuroleptic Activity
Compounds featuring piperazine and related heterocyclic structures have been explored for their neuroleptic (antipsychotic) activities. Research into 5-piperazinylalkyl-2(3H)-oxazolones revealed compounds with interesting neuroleptic activity, demonstrating the relevance of these structural motifs in designing drugs with potential applications in treating psychiatric disorders (Cascio et al., 1989).
Antihypertensive Agents
The incorporation of piperazine and triazolo[1,5-alpha]pyrimidine structures has yielded compounds with notable antihypertensive activities, underscoring the pharmaceutical potential of incorporating these structural elements into novel therapeutic agents (Bayomi et al., 1999).
Properties
IUPAC Name |
ethyl 4-[(2-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O3S/c1-3-28-19(27)24-10-8-23(9-11-24)15(13-6-4-5-7-14(13)20)16-17(26)25-18(29-16)21-12(2)22-25/h4-7,15,26H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSPCLKYUSYURS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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